(2-Fluorophenyl)urea
Overview
Description
(2-Fluorophenyl)urea is an organic compound with the molecular formula C7H7FN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate, which is then reacted with ammonia to yield this compound . Another method involves the direct reaction of 2-fluoroaniline with urea under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form 2-fluoroaniline and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(2-Fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs with anticancer, antiviral, and antibacterial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: This compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)urea depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom enhances the compound’s ability to interact with biological targets due to its high electronegativity and small size, which can improve binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)urea
- (2-Bromophenyl)urea
- (2-Iodophenyl)urea
Comparison
(2-Fluorophenyl)urea is unique among its analogs due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts . Additionally, fluorine’s ability to form strong hydrogen bonds can improve the compound’s interaction with biological targets, making it a valuable tool in drug design and development .
Properties
IUPAC Name |
(2-fluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVOCWEWJXILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215854 | |
Record name | (2-Fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-31-5 | |
Record name | N-(2-Fluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 656-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluorophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(2-Fluorophenyl)urea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN4P4BDX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2-Fluorophenyl)urea derivatives interesting for insecticidal development?
A1: Research suggests that incorporating a this compound moiety into nicotinic acid derivatives can significantly enhance their insecticidal activity. [] This is likely due to the specific interactions this structural element can have with biological targets within insects. For example, one study synthesized a series of nicotinic acid derivatives containing the this compound group and found them to be effective against pests like the Green Peach Aphid (Myzus persicae), American bollworm (Helicoverpa armigera), and Maize weevil (Sitophilus zeamais). [] This highlights the potential of this compound derivatives as a scaffold for developing novel insecticides.
Q2: How does the structure of this compound derivatives relate to their biological activity?
A2: The presence of the this compound group appears crucial for the biological activity of these compounds. [] Specifically, attaching various substituents to the nicotinic acid core, including this compound, led to compounds with varying degrees of insecticidal activity. [] This suggests that modifications to the core structure, along with the presence of the this compound group, can significantly influence the interaction with biological targets and, consequently, the overall potency. This structure-activity relationship is key for designing more effective and targeted insecticides.
Q3: What research has been done on this compound derivatives beyond insecticidal applications?
A3: Interestingly, this compound derivatives have also been investigated for their potential in inhibiting specific enzymes. For instance, one study explored the use of this compound in developing soluble epoxide hydrolase (sEH) inhibitors. [] While the specific details of this research are limited in the provided abstract, it indicates that the biological activity of this compound extends beyond insecticidal applications, opening avenues for exploring its potential in other therapeutic areas.
Q4: Are there any studies exploring the binding interactions of this compound derivatives with their targets?
A4: Yes, research has explored the interactions of this compound derivatives with specific protein targets. One study investigated the crystal structure of 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) from Pseudomonas aeruginosa in complex with a compound containing a this compound moiety. [] While the abstract doesn't delve into specific binding details, the determination of this complex structure at a 2.7Å resolution suggests the possibility of analyzing the interaction interface. [] This information is valuable for understanding the mechanism of action of this compound derivatives and could guide the development of more potent and selective inhibitors.
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